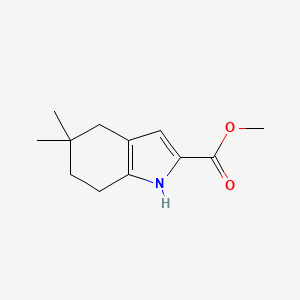
3-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group at the 3-position and a methoxypropyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Substitution Reactions: The amino group is introduced at the 3-position of the pyridine ring through nucleophilic substitution reactions. Common reagents include ammonia or amines.
Alkylation: The methoxypropyl group is introduced at the 1-position through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
3-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Hydroxylamines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the methoxypropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Pyridin-3-amine: A simpler analog with only an amino group at the 3-position.
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: A compound with a pyrazole ring fused to the pyridine ring.
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A brominated derivative with a pyrazole ring.
Uniqueness
3-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one is unique due to the presence of both an amino group and a methoxypropyl group, which confer distinct chemical and biological properties
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-amino-1-(3-methoxypropyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-13-7-3-6-11-5-2-4-8(10)9(11)12/h2,4-5H,3,6-7,10H2,1H3 |
InChIキー |
ZGVDGMISPBPUSX-UHFFFAOYSA-N |
正規SMILES |
COCCCN1C=CC=C(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
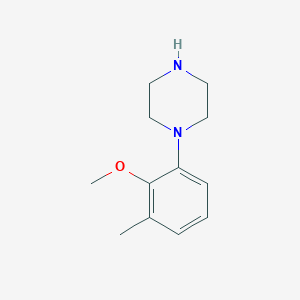
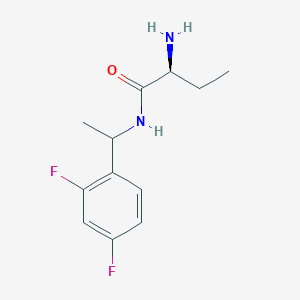

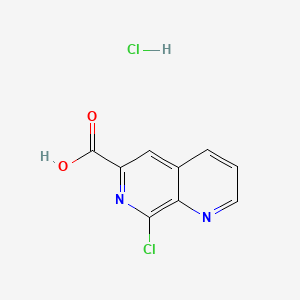
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
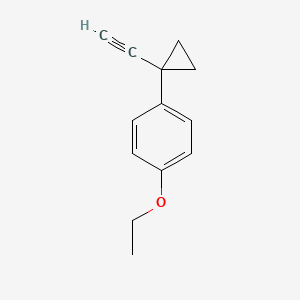
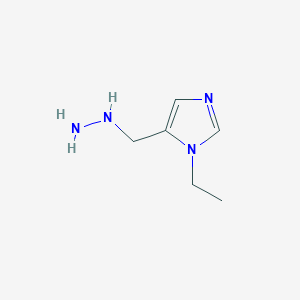

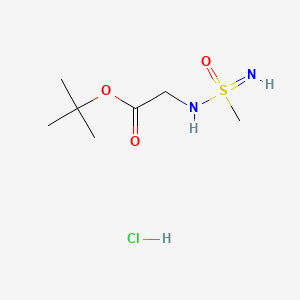
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
